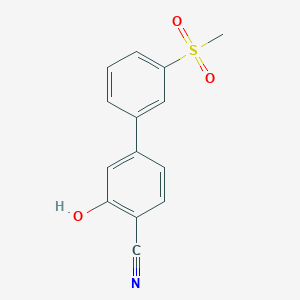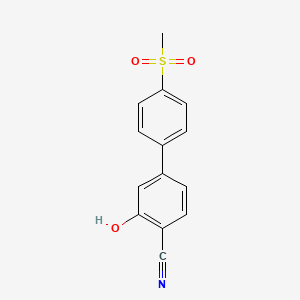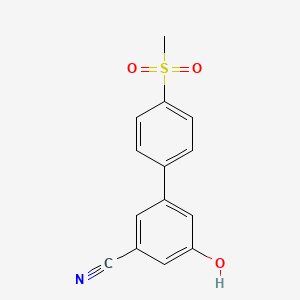
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (4-CEPC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CEPC has been studied for its potential uses in drug development, biochemistry, and physiology, among other areas. In
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Wirkmechanismus
The exact mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical and physiological processes. For example, it is believed to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to have anti-cancer and anti-inflammatory properties. Additionally, it is believed to have the potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Additionally, it is relatively stable and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not approved for human use, so it should not be used in experiments involving humans.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%. It could be studied further as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. Additionally, it could be studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it could be studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Finally, it could be studied further for its potential uses in drug development.
Synthesemethoden
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-chloro-4-ethoxyphenol and cyanogen bromide. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C. The product is then purified by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARABLMDDNIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684949 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261950-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














